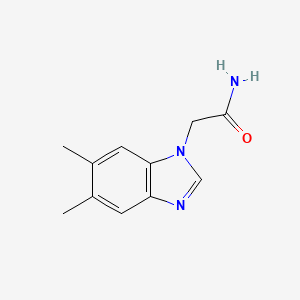
2-(5,6-dimetil-1H-bencimidazol-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide includes a benzimidazole ring substituted with dimethyl groups at positions 5 and 6, and an acetamide group at position 1.
Aplicaciones Científicas De Investigación
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in biological studies.
Medicine: Benzimidazole derivatives are known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
The primary targets of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide are likely to be microbial cells, as benzimidazole derivatives have been reported to exhibit potent antimicrobial activities . They have shown biological activities against bacteria such as S. aureus, S. mutans, B. subtilis, E. coli, S. typhi, P. aeruginosa, and fungi like C. albicans, A. flavus, and A. niger .
Mode of Action
The interaction could involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the microbial cells, leading to their death .
Pharmacokinetics
The solubility of a compound in common organic solvents can influence its bioavailability .
Result of Action
The result of the action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is likely to be the death of the microbial cells, given its antimicrobial activity . This results in the inhibition of the growth of the microbes, thereby preventing the spread of the infection .
Action Environment
The action, efficacy, and stability of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide can be influenced by various environmental factors. For instance, the compound is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . Therefore, the presence of these solvents in the environment can affect the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
Benzimidazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazoles have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 5,6-dimethyl-o-phenylenediamine with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5,6-dimethylbenzimidazole: Lacks the acetamide group but has similar biological activities.
2-(1H-benzimidazol-2-yl)acetamide: Similar structure but without the dimethyl groups.
Uniqueness
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is unique due to the presence of both dimethyl groups and the acetamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCAUGSWPOZEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
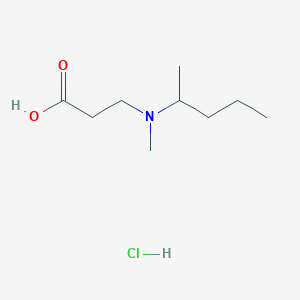
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one](/img/structure/B2497783.png)
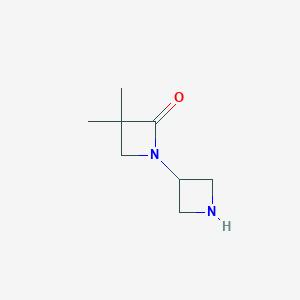
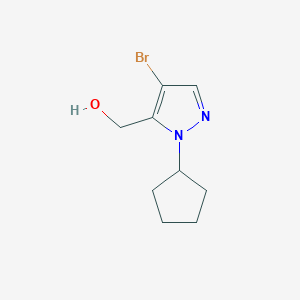
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
![1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2497790.png)
![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

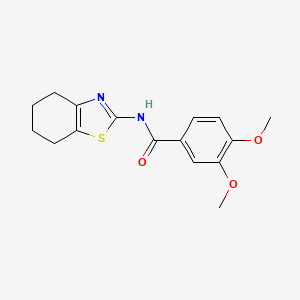
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2497801.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2497802.png)
